C7-Exclusive Regioselectivity in Rhodium-Catalyzed Remote C-H Alkylation vs. C6 Selectivity of 2-Substituted Indoles
In dimeric Rh(II)-catalyzed coupling of NH indoles with diazo compounds, 4-methoxyindole reacted exclusively at the C7 position. In direct contrast, 2-substituted indoles under identical conditions reacted with C6 selectivity, and unsubstituted indole produced mixtures of regioisomers [1]. The C7-exclusive regioselectivity of 4-methoxyindole represents a complete inversion of the intrinsic C-H reactivity hierarchy, attributed to a hydrogen-bonding directing effect between the 4-methoxy oxygen and the Rh-carbene intermediate [1].
| Evidence Dimension | Regioselectivity of remote C-H alkylation |
|---|---|
| Target Compound Data | Exclusive C7 selectivity (100% C7 product) |
| Comparator Or Baseline | 2-Substituted indoles: C6 selectivity; Unsubstituted indole: mixed regioisomers |
| Quantified Difference | Complete reversal of regiochemical outcome (C7 vs. C6) |
| Conditions | Rh2(esp)2 catalyst, diazo compound, DCE, 80°C, 12 h |
Why This Matters
Procurement of 4-methoxyindole is essential for synthetic routes requiring C7-functionalized indole scaffolds, as no other methoxyindole positional isomer or unsubstituted indole can deliver this regiochemical outcome without additional directing groups.
- [1] Kong, L.; Han, X.; Chen, H.; Sun, H.; Lan, Y.; Li, X. Rhodium(II)-Catalyzed Regioselective Remote C–H Alkylation of Protic Indoles. ACS Catal. 2021, 11, 4929–4935. DOI: 10.1021/acscatal.1c01052. View Source
